

# How to minimize SGC-UBD253 off-target activity

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## Compound of Interest

Compound Name: *Sgc-ubd253*

Cat. No.: *B10828539*

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## Technical Support Center: SGC-UBD253

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the chemical probe **SGC-UBD253**, with a focus on minimizing and understanding its off-target activities.

## Frequently Asked Questions (FAQs)

Q1: What is **SGC-UBD253** and what is its primary target?

**SGC-UBD253** is a chemical probe designed to target the zinc-finger ubiquitin-binding domain (UBD) of Histone Deacetylase 6 (HDAC6).<sup>[1][2][3][4]</sup> It binds with high potency to the HDAC6 UBD, making it a valuable tool for studying the biological functions of this domain.<sup>[1]</sup>

Q2: What is the known on-target potency of **SGC-UBD253**?

**SGC-UBD253** binds to the HDAC6 UBD with a dissociation constant (KD) of 84 nM as determined by surface plasmon resonance (SPR). In cellular assays, it has been shown to be an effective antagonist of the HDAC6-UBD interaction at a concentration of 1  $\mu$ M.

Q3: Does **SGC-UBD253** have any known off-targets?

Yes. While **SGC-UBD253** is highly selective, it exhibits weak binding to the UBD of Ubiquitin Specific Peptidase 16 (USP16). The probe is approximately 15-fold selective for HDAC6 over USP16. It has been tested against a panel of ten other UBD-containing proteins and showed at least ~50-fold selectivity over them.

Q4: Is there a negative control available for **SGC-UBD253**?

Yes, **SGC-UBD253N** is the recommended negative control. It is a methylated derivative of **SGC-UBD253** that is approximately 300-fold less active, with a KD of 32  $\mu$ M for HDAC6 UBD.

Q5: At what concentration should I use **SGC-UBD253** to minimize off-target effects?

To minimize off-target activity, especially concerning USP16, it is recommended to use **SGC-UBD253** at the lowest effective concentration, ideally around 1  $\mu$ M in cellular assays. A chemoproteomics study has shown that at a working concentration of 3  $\mu$ M, off-target activity for USP16 is limited.

## Data Presentation

Table 1: In Vitro Binding Affinity and Cellular Potency of **SGC-UBD253** and its Negative Control

Compound	Target	Assay	KD ( $\mu$ M)	EC50 ( $\mu$ M)
SGC-UBD253	HDAC6 UBD	SPR	0.084	-
HDAC6-ISG15 Interaction	NanoBRET	-	1.9	
SGC-UBD253N	HDAC6 UBD	SPR	32	-

Table 2: Selectivity Profile of **SGC-UBD253** against a Panel of Ubiquitin-Binding Domains (UBDs)

Target UBD	KD ( $\mu$ M) (SPR)	Fold Selectivity vs. HDAC6
HDAC6	0.084	1
USP16	1.3	~15
A20 (TNFAIP3)	>50	>595
ABIN1 (TNIP1)	>50	>595
ABIN2 (TNIP2)	>50	>595
NEMO (IKBKG)	>50	>595
OPTN	>50	>595
POLG	>50	>595
RAD23A	>50	>595
RAD23B	>50	>595
TAX1BP1	>50	>595

## Troubleshooting Guides

Issue 1: I am observing a phenotype that may be due to off-target effects.

This guide provides a systematic approach to de-risk and understand potential off-target driven phenotypes.

Caption: Troubleshooting workflow for unexpected phenotypes.

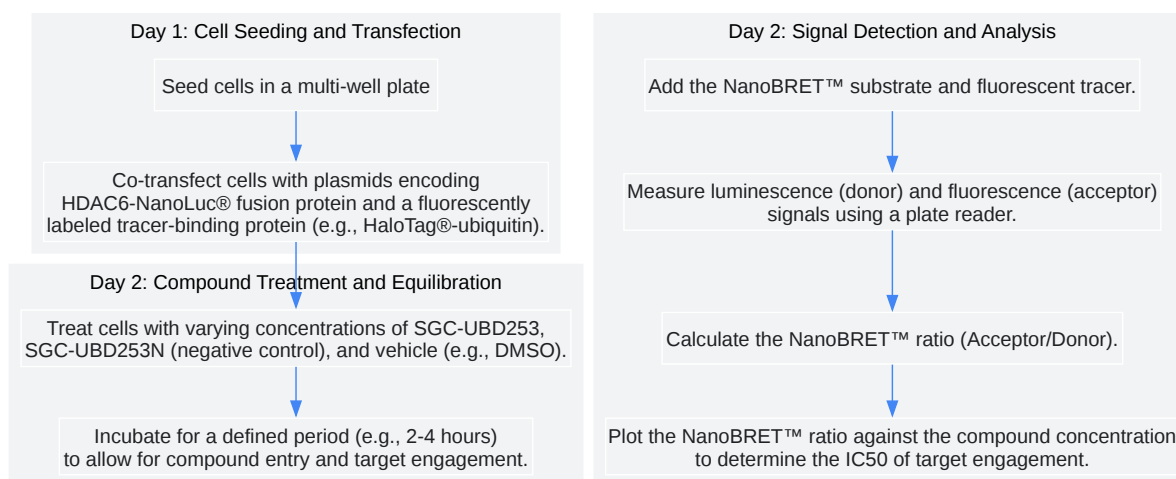
Issue 2: How can I experimentally validate that **SGC-UBD253** is engaging HDAC6 in my cells?

Two common methods for confirming target engagement in a cellular context are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).

## Experimental Protocols

### Protocol 1: NanoBRET™ Target Engagement Assay

This protocol is a generalized procedure and may require optimization for your specific cell line and experimental setup.



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Caption: Experimental workflow for the NanoBRET™ assay.

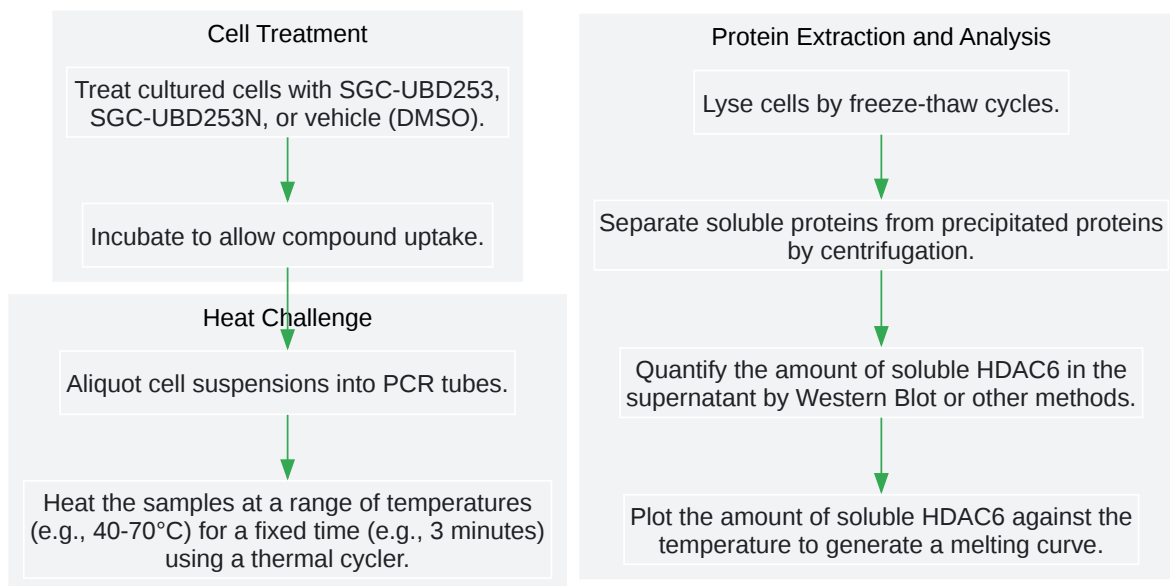
#### Methodology:

- Cell Culture and Transfection:
  - Seed cells at an appropriate density in a white, opaque 96-well plate.
  - Co-transfect cells with plasmids expressing the HDAC6-NanoLuc® donor and a HaloTag®-ubiquitin acceptor. The ratio of plasmids should be optimized to achieve a good assay window.

- Compound Addition:
  - Prepare serial dilutions of **SGC-UBD253** and **SGC-UBD253N** in assay medium.
  - Add the compounds to the cells and incubate at 37°C in a CO2 incubator for 2-4 hours.
- Detection:
  - Add the HaloTag® NanoBRET® 618 Ligand (fluorescent tracer) and the NanoBRET™ Nano-Glo® Substrate to the wells.
  - Incubate for a short period as recommended by the manufacturer.
  - Measure the donor emission (~460 nm) and acceptor emission (~618 nm) using a luminometer equipped with appropriate filters.
- Data Analysis:
  - Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
  - Plot the normalized BRET ratio against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

## Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.



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Caption: Experimental workflow for the CETSA.

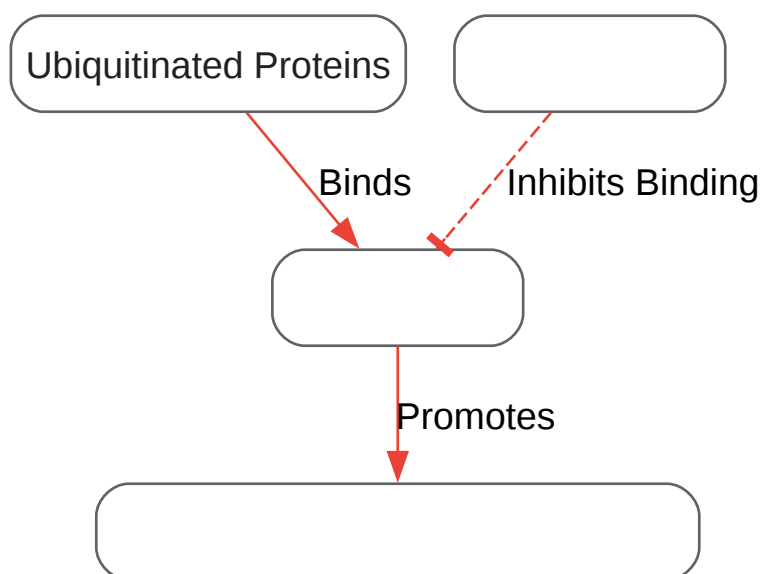
#### Methodology:

- Cell Treatment:
  - Culture cells to ~80-90% confluency.
  - Treat cells with **SGC-UBD253**, **SGC-UBD253N**, or DMSO at the desired concentration and incubate for 1-2 hours.
- Heat Challenge:
  - Harvest the cells and resuspend them in a suitable buffer.

- Aliquot the cell suspension into PCR tubes.
- Heat the tubes at a gradient of temperatures (e.g., from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
- Lysis and Protein Separation:
  - Lyse the cells using three cycles of freeze-thaw in liquid nitrogen and a 37°C water bath.
  - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Detection and Analysis:
  - Carefully collect the supernatant containing the soluble proteins.
  - Analyze the amount of soluble HDAC6 in each sample by Western blotting using an anti-HDAC6 antibody.
  - Quantify the band intensities and plot the normalized soluble fraction of HDAC6 against the temperature. A shift in the melting curve to a higher temperature in the presence of **SGC-UBD253** indicates target engagement.

## Signaling Pathway Context

**SGC-UBD253** specifically inhibits the ubiquitin-binding function of HDAC6, which is distinct from its deacetylase activity. This allows for the dissection of HDAC6's role in processes like aggresome formation and autophagy, which are dependent on its ability to bind ubiquitinated proteins.



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Caption: **SGC-UBD253's** mechanism of action.

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## References

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